molecular formula C19H18F3N3S B2831562 6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 497248-69-8

6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B2831562
CAS RN: 497248-69-8
M. Wt: 377.43
InChI Key: OOMBYDNWGVMELR-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (6-ADA-TFP) is an organic compound used in various scientific applications. It is a heterocyclic compound that is composed of a six-membered ring containing an adamantyl group and a trifluoromethylthieno[2,3-b]pyridine moiety. 6-ADA-TFP is a versatile compound that can be used as a building block for the synthesis of various organic and inorganic compounds, as well as for the study of its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivative Formation

6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile serves as a base compound in the synthesis of various derivatives. Abdel-rahman et al. (2003) describe its role in the synthesis of pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, demonstrating its versatility in organic synthesis (Abdel-rahman et al., 2003).

Polymerization Processes

The compound has relevance in polymerization processes. Kameshima et al. (2002) synthesized a novel five-membered cyclic thiocarbonate bearing an adamantane moiety, demonstrating its potential in cationic ring-opening polymerization (Kameshima et al., 2002).

Heterocycle Synthesis

It is also used in the synthesis of diverse heterocycles. Abdelriheem et al. (2015) synthesized thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, highlighting its role in constructing complex heterocyclic structures (Abdelriheem et al., 2015).

Synthon for Adamantyl-Substituted Compounds

Litvinov et al. (1986) reported the synthesis of 6-(1-Adamantyl)-3-cyanopyridine-2(1H)-thione, a precursor for adamantyl-substituted thieno[2,3-b]pyridines, demonstrating its utility as a synthon in organic chemistry (Litvinov et al., 1986).

Antimicrobial and Antifungal Activity

El-Essawy et al. (2010) explored derivatives of this compound for antimicrobial and antifungal activity, showing its potential in medicinal chemistry (El-Essawy et al., 2010).

Molecular Docking and Screening

Flefel et al. (2018) conducted molecular docking screenings of novel pyridine and fused pyridine derivatives, indicating its applicability in drug discovery and molecular biology research (Flefel et al., 2018).

properties

IUPAC Name

6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3S/c20-19(21,22)12-4-14(25-17-15(12)16(24)13(8-23)26-17)18-5-9-1-10(6-18)3-11(2-9)7-18/h4,9-11H,1-3,5-7,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMBYDNWGVMELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

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